

A Comprehensive Technical Guide to 1,4-Dibromo-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dibromo-2-iodobenzene**

Cat. No.: **B1317579**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **1,4-dibromo-2-iodobenzene**, a key intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science.

Core Properties and Data

1,4-Dibromo-2-iodobenzene, with the CAS number 89284-52-6, is a halogenated aromatic compound.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the tables below for easy reference.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	89284-52-6	[1] [2] [3]
Molecular Formula	C ₆ H ₃ Br ₂ I	[1]
Molecular Weight	361.80 g/mol	[1] [4]
Appearance	Cream-colored solid; White to light yellow or pale yellow-red powder/crystals	[1] [2]
Melting Point	36 - 43 °C	[1]
Boiling Point	180 °C at 25 mmHg	[5]
Purity	Typically ≥97-99% (by GC)	[1] [2]

Solubility Profile

1,4-Dibromo-2-iodobenzene is generally insoluble in water but shows good solubility in various organic solvents.[\[6\]](#) While quantitative data is not readily available, its solubility behavior is inferred from its use in common synthetic procedures.

Solvent	Qualitative Solubility	Source(s)
Toluene	Soluble	[5]
Ethyl Acetate	Soluble	[6]
Chloroform	Soluble	[6]
Water	Insoluble	[6]

Spectroscopic and Safety Information

Spectroscopic Data (Expected)

While a definitive, published spectrum for **1,4-dibromo-2-iodobenzene** is not provided in the search results, the expected spectroscopic characteristics can be inferred from related structures and general principles.

Technique	Expected Characteristics
¹ H NMR	The spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the three halogen substituents.
¹³ C NMR	The spectrum should display six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the halogens will show characteristic shifts, with the carbon-iodine bond often causing a significant upfield shift compared to what might be expected from electronegativity alone. [7]
Mass Spec.	The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br in approximately a 1:1 ratio).

Safety and Handling

1,4-Dibromo-2-iodobenzene is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Storage: Store at room temperature in a cool, dark place.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following are representative experimental protocols for the synthesis and a key cross-coupling reaction of **1,4-dibromo-2-iodobenzene**. These are generalized procedures and may require optimization for specific laboratory conditions.

Exemplary Synthesis via Sandmeyer-type Reaction

This protocol is an adaptation based on the synthesis of similar halogenated aromatic compounds.

- **Diazotization of 2,5-Dibromoaniline:**
 - Suspend 2,5-dibromoaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:**
 - In a separate flask, dissolve potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
- **Work-up and Purification:**
 - Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

- Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Sonogashira Cross-Coupling Reaction

1,4-Dibromo-2-iodobenzene is an excellent substrate for selective cross-coupling reactions, such as the Sonogashira coupling, due to the higher reactivity of the C-I bond compared to the C-Br bond.

Caption: Experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol:

- Reaction Setup:

- To a dry Schlenk flask, add **1,4-dibromo-2-iodobenzene** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).^[8]
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add an anhydrous amine base and solvent, such as triethylamine or a mixture of THF and triethylamine.^{[9][10]}
- Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred solution.

- Reaction Execution:

- Stir the reaction mixture at the desired temperature (reactions involving aryl iodides can often be run at room temperature).^[9]

- Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
- Work-up and Purification:
 - Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
 - Filter the mixture through a pad of Celite to remove the catalyst and insoluble salts.
 - Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-1,4-dibromobenzene.

Applications in Research and Drug Development

1,4-Dibromo-2-iodobenzene is a versatile building block primarily used in the synthesis of more complex organic molecules.^[1] Its utility stems from the differential reactivity of its halogen substituents, allowing for sequential and site-selective cross-coupling reactions.

- Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents.^[1] The introduction of bromine atoms into a molecular structure is a known strategy in drug design.^[11]
- Materials Science: This compound is utilized in the creation of advanced materials such as organic semiconductors, polymers, and liquid crystals, where the heavy atoms can influence properties like thermal stability and electrical conductivity.^[1]
- Organic Synthesis: It is a key intermediate for constructing poly-aromatic systems and other complex scaffolds through reactions like Suzuki and Sonogashira couplings.^[1]

Caption: Synthetic utility of **1,4-Dibromo-2-iodobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labproinc.com [labproinc.com]
- 5. Benzene, 1,4-dibromo- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,4-Dibromo-2-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317579#1-4-dibromo-2-iodobenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com